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molecular formula C14H15N5O B1218957 Endralazine CAS No. 39715-02-1

Endralazine

Cat. No. B1218957
M. Wt: 269.30 g/mol
InChI Key: ALAXZYHFVBSJKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03954754

Procedure details

The 3-ethylmercapto-6-benzoyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine, required as starting material, may be obtained in a manner analogous to that described in Example 41 (b), from 34.8 g of 6-benzoyl-3-mercapto-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine and 16.8 g of ethyl bromide. Reaction time 19 hours. Working up as described in Example 41 (b), eluant: benzene. M.P. 132°-135° (decomp., from isopropanol/ether).
Name
3-ethylmercapto-6-benzoyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Example 41 ( b )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
6-benzoyl-3-mercapto-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine
Quantity
34.8 g
Type
reactant
Reaction Step Three
Quantity
16.8 g
Type
reactant
Reaction Step Four
[Compound]
Name
Example 41 ( b )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
isopropanol ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
C(S[C:4]1[N:9]=[N:8][C:7]2[CH2:10][CH2:11][N:12]([C:14](=[O:21])[C:15]3[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=3)[CH2:13][C:6]=2[CH:5]=1)C.C(N1CCC2[N:34]=[N:35]C(S)=CC=2C1)(=O)C1C=CC=CC=1.C(Br)C.C1C=CC=CC=1>C(O)(C)C.CCOCC>[C:14]([N:12]1[CH2:11][CH2:10][C:7]2[N:8]=[N:9][C:4]([NH:34][NH2:35])=[CH:5][C:6]=2[CH2:13]1)(=[O:21])[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1 |f:4.5|

Inputs

Step One
Name
3-ethylmercapto-6-benzoyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)SC1=CC2=C(N=N1)CCN(C2)C(C2=CC=CC=C2)=O
Step Two
Name
Example 41 ( b )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
6-benzoyl-3-mercapto-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine
Quantity
34.8 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)N1CC2=C(N=NC(=C2)S)CC1
Step Four
Name
Quantity
16.8 g
Type
reactant
Smiles
C(C)Br
Step Five
Name
Example 41 ( b )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=C1
Step Seven
Name
isopropanol ether
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)O.CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
may be obtained in a manner analogous to
CUSTOM
Type
CUSTOM
Details
Reaction time 19 hours
Duration
19 h

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)(=O)N1CC2=C(N=NC(=C2)NN)CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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